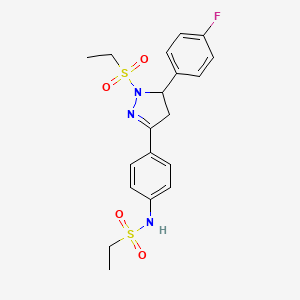
N-(4-(1-(Ethylsulfonyl)-5-(4-Fluorphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethansulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(4-(1-(ethylsulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic molecule with a variety of potential applications in scientific research and industry. This compound contains distinctive functional groups, including ethylsulfonyl, fluorophenyl, and pyrazol, which contribute to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
This compound is versatile in various research fields:
Chemistry: : Used in the study of reaction mechanisms, synthesis of new materials, and as a building block for more complex molecules.
Biology: : Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: : Explored as a lead compound in drug discovery, particularly for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: : Utilized in the development of specialty chemicals, agrochemicals, and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1-(ethylsulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: : This step often involves the cyclization of hydrazines with appropriate diketones or their equivalents under acidic or basic conditions.
Introduction of the Fluorophenyl Group: : A fluorophenyl derivative is coupled to the pyrazole core using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Sulfonamide Formation: : The final step involves reacting the intermediate compound with ethanesulfonamide under suitable conditions, often in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Synthesis: : These methods ensure efficient production with high yields.
Catalysts and Reagents: : Utilizing advanced catalysts and optimized reaction conditions to enhance the reaction rate and product purity.
Purification Processes: : Techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the ethylsulfonyl moiety, yielding sulfone derivatives.
Reduction: : Reduction reactions can target the pyrazole ring or the fluorophenyl group under specific conditions.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings or sulfonamide group.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: : Utilizing halogenating agents, bases, or acids depending on the target group and desired product.
Major Products
Oxidized Derivatives: : Products with sulfone groups.
Reduced Compounds: : Compounds with altered pyrazole or fluorophenyl groups.
Substituted Products: : Derivatives with new substituents on the aromatic rings or sulfonamide group.
Wirkmechanismus
Molecular Targets and Pathways
The mechanism by which N-(4-(1-(ethylsulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide exerts its effects involves binding to specific molecular targets such as enzymes or receptors. For instance, the fluorophenyl and pyrazole groups can interact with hydrophobic pockets in enzymes, while the sulfonamide group may form hydrogen bonds with amino acid residues, influencing the activity of the target protein.
Vergleich Mit ähnlichen Verbindungen
Unique Characteristics
What sets N-(4-(1-(ethylsulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide apart is its specific combination of functional groups, offering a unique balance of reactivity and stability.
List of Similar Compounds
N-(4-(1-(ethylsulfonyl)-5-(phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
N-(4-(1-(methylsulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
N-(4-(1-(ethylsulfonyl)-5-(3-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
The structural differences among these compounds can significantly impact their chemical reactivity and biological activity.
So, does this satisfy your curiosity about this fascinating compound?
Eigenschaften
IUPAC Name |
N-[4-[2-ethylsulfonyl-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4S2/c1-3-28(24,25)22-17-11-7-14(8-12-17)18-13-19(15-5-9-16(20)10-6-15)23(21-18)29(26,27)4-2/h5-12,19,22H,3-4,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAGIWIWGLUHEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)S(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-methyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2524126.png)
![1-({tricyclo[4.3.1.1?,?]undecan-1-yl}methyl)pyrrolidine hydrochloride](/img/structure/B2524128.png)
![methyl5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B2524129.png)
![(1R,5S)-N-(3,5-dimethoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2524130.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2524132.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acrylamide](/img/structure/B2524134.png)
![2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(METHYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2524135.png)
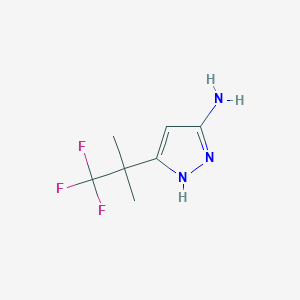
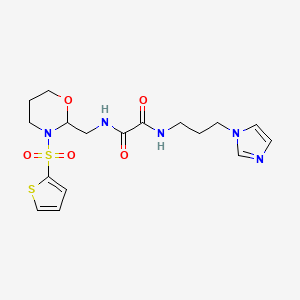
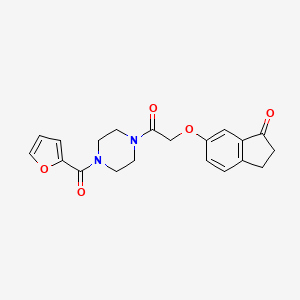
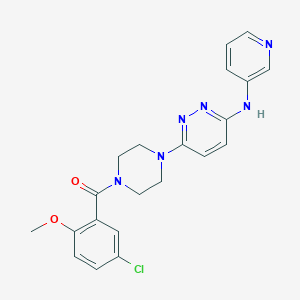

![2-phenoxy-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}propan-1-one](/img/structure/B2524147.png)
